6-Methyl-1,3-benzothiazole-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

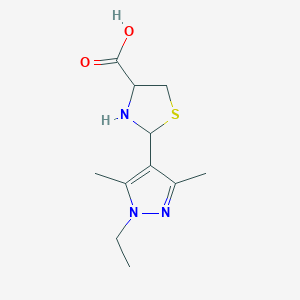

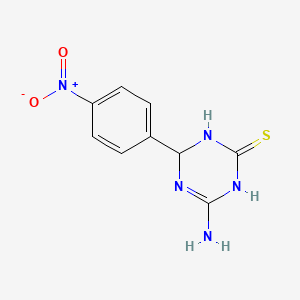

6-Methyl-1,3-benzothiazole-2,4-diamine is a chemical compound with the CAS Number 1071346-94-5 . It has a linear formula of C8 H9 N3 S . The compound is solid in physical form .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The Inchi Code of 6-Methyl-1,3-benzothiazole-2,4-diamine is 1S/C8H9N3S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) .Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Physical And Chemical Properties Analysis

6-Methyl-1,3-benzothiazole-2,4-diamine has a molecular weight of 179.25 . It is solid in physical form . The compound is stored at room temperature .Scientific Research Applications

Pharmaceutical and Biological Activity

Benzothiazoles, including 6-Methyl-1,3-benzothiazole-2,4-diamine, have been found to possess significant pharmaceutical and biological activity . They play an important role in the field of medicinal chemistry and render an extensive range of biological activities including anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , anthelmintic , anti-tumor , anti-viral , anti-oxidant , anti-inflammatory , anti-glutamate and anti-parkinsonism , anticonvulsant , muscle relaxant activities , neuroprotective , and inhibitors of several enzymes .

Green Chemistry

Benzothiazoles are involved in research related to green chemistry . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Vulcanization Accelerators

Benzothiazoles are widely used as vulcanization accelerators . This application is particularly relevant in the rubber industry.

Antioxidants

Benzothiazoles serve as antioxidants . They can prevent or slow down the oxidation process, thereby reducing the risk of damage caused by free radicals.

Plant Growth Regulators

Benzothiazoles have been used as plant growth regulators . They can influence the growth and development of plants, which can be particularly useful in agriculture.

Imaging Reagents

Benzothiazoles are used as imaging reagents . They can help visualize or track certain components or processes in a system.

Fluorescence Materials

Benzothiazoles are used in the creation of fluorescence materials . These materials emit light upon being excited by radiation, and are used in a wide range of applications, from biological imaging to optoelectronic devices.

Electroluminescent Devices

Benzothiazoles are used in electroluminescent devices . These devices emit light in response to an electric current or a strong electric field.

Safety and Hazards

properties

IUPAC Name |

6-methyl-1,3-benzothiazole-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMSLSAMHWYQBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649435 |

Source

|

| Record name | 6-Methyl-1,3-benzothiazole-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1071346-94-5 |

Source

|

| Record name | 6-Methyl-1,3-benzothiazole-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)